molecular formula C19H29NO B11116883 N-(2-phenylethyl)undec-10-enamide

N-(2-phenylethyl)undec-10-enamide

Cat. No.: B11116883
M. Wt: 287.4 g/mol
InChI Key: PWACKOAFIUJOGF-UHFFFAOYSA-N
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Description

N-(2-Phenylethyl)undec-10-enamide is an amide derivative of undec-10-enoic acid, featuring a 2-phenylethyl substituent on the amide nitrogen. For example, N-(dec-9-en-1-yl)undec-10-enamide (8b) is synthesized by reacting 10-undecenoic acid with dec-9-en-1-amine, yielding a 92% product with a melting point (Tm) of 59.0°C and characterized by NMR and TLC . Such methods are likely applicable to this compound, substituting the amine with 2-phenylethylamine.

Properties

Molecular Formula

C19H29NO

Molecular Weight

287.4 g/mol

IUPAC Name

N-(2-phenylethyl)undec-10-enamide

InChI

InChI=1S/C19H29NO/c1-2-3-4-5-6-7-8-12-15-19(21)20-17-16-18-13-10-9-11-14-18/h2,9-11,13-14H,1,3-8,12,15-17H2,(H,20,21)

InChI Key

PWACKOAFIUJOGF-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)NCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-phenylethyl)undec-10-enamide can be synthesized through the direct condensation reaction between S-(+)-α-phenyl ethylamine and undec-10-enoyl chloride . The reaction typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)undec-10-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Hydroxylated derivatives or carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-phenylethyl)undec-10-enamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2-phenylethyl)undec-10-enamide exerts its effects is primarily through its ability to form hydrogen bonds and participate in various chemical reactions. The phenylethyl group can engage in π-π interactions, while the amide group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares N-(2-phenylethyl)undec-10-enamide with key structural analogs, focusing on substituents, physical properties, and applications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
This compound 2-Phenylethyl C21H31NO 313.5 Not reported Hypothesized use in polymers and bioactive agents (by analogy) -
N-(2-Hydroxyethyl)undec-10-enamide 2-Hydroxyethyl C13H25NO2 227.3 Not reported Soluble in polar solvents; used in cosmetics and polymers
N-(4-Methoxyphenyl)undec-10-enamide 4-Methoxyphenyl C18H27NO2 289.4 Not reported Antimicrobial activity (by analogy with hydrazide derivatives)
N-(4-Nitrophenyl)undec-10-enamide 4-Nitrophenyl C17H24N2O3 304.4 Not reported Research applications due to electron-withdrawing nitro group
N-(2-Pyrimidinyl)undec-10-enamide 2-Pyrimidinyl C15H23N3O 261.4 Not reported Potential pharmacological agent (heterocyclic substituent)
N-(Dec-9-en-1-yl)undec-10-enamide (8b) Dec-9-en-1-yl C21H38NO 313.5 59.0 High yield (92%); characterized by NMR

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